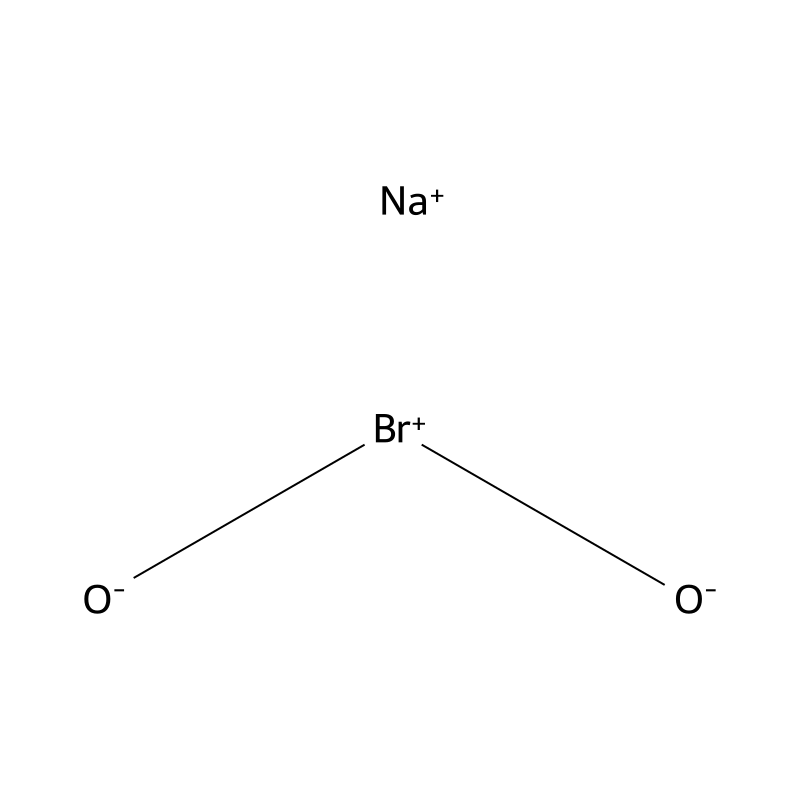

Sodium bromite

BrNaO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrNaO2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

- Oxidation Reagent: Sodium bromate acts as an oxidizing agent in various analytical procedures. It can oxidize specific analytes, allowing for their detection or quantification. For instance, it's used in the determination of sulfur content in fuels and the analysis of organic compounds containing nitrogen or sulfur Source: [National Institute of Standards and Technology (NIST) - Chemistry WebBook, Sodium bromate].

Environmental Science:

- Bromate Formation Studies: Research on the formation and behavior of bromate in the environment sometimes involves using sodium bromate as a starting material. This allows scientists to study its interactions with other environmental factors and assess its potential impact on water quality Source: [Canadian Science Publishing - The Decomposition of Aqueous Sodium Bromite: ].

Toxicology Research:

- Carcinogenicity Studies: While not currently used in any commercial products due to safety concerns, historical research on sodium bromate has involved its use in carcinogenicity studies, primarily in animal models. These studies aimed to assess its potential to cause cancer, although the results have been inconclusive and sometimes controversial [Source: ].

Sodium bromite is an inorganic compound with the chemical formula . It is characterized as a yellow crystalline solid that is soluble in water and exhibits alkaline properties. Sodium bromite is primarily known for its role as a bromine source in various chemical processes and has applications in industries such as textiles and paper manufacturing. The compound is derived from bromous acid and can be synthesized through specific

The primary synthesis method for sodium bromite involves the reaction of sodium hydroxide with bromine gas. This process typically occurs under controlled conditions to prevent the formation of unwanted byproducts. The synthesis can be summarized in the following steps:

- Preparation of Sodium Hydroxide Solution: Solid sodium hydroxide is dissolved in water.

- Reaction with Bromine: Bromine gas is bubbled through the sodium hydroxide solution at low temperatures.

- Isolation of Sodium Bromite: The resulting mixture is filtered to remove any unreacted materials, yielding a solution containing sodium bromite.

Sodium bromite finds various applications across different industries:

- Textile Industry: It is used as a desizing agent in fabric processing, where it helps remove starches from fabrics without damaging the fibers.

- Paper Industry: Sodium bromite serves as an oxidizing agent in pulp processing, enhancing the strength and quality of paper products.

- Disinfection: Due to its oxidizing properties, it is utilized in water treatment and disinfection applications.

Research on the interactions of sodium bromite with other compounds indicates its potential role as an oxidizing agent. For instance, studies have shown that sodium bromite can react with organic materials, leading to oxidative degradation. Additionally, its interaction with chlorine compounds has been explored for water treatment purposes, where it aids in controlling microbial populations.

Sodium bromite shares similarities with various other inorganic compounds, particularly those containing halogens. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Sodium Bromide | NaBr | Commonly used as a sedative; less reactive than sodium bromite. |

| Sodium Bromate | NaBrO3 | Stronger oxidizing agent; used in analytical chemistry and as a herbicide. |

| Sodium Hypobromite | NaBrO | Used as a disinfectant; less stable than sodium bromite. |

| Potassium Bromate | KBrO3 | Used in baking; known carcinogen under certain conditions. |

Sodium bromite's uniqueness lies in its specific reactivity profile and applications in textile and paper industries, distinguishing it from other similar halogenated compounds that may serve different roles or exhibit varying levels of reactivity.

Industrial Preparation via Bromine-Alkali Reactions

Industrial preparation of sodium bromite primarily relies on the controlled reaction between bromine and sodium hydroxide under carefully optimized conditions [1]. The fundamental reaction mechanism involves the oxidation of hypobromite intermediates to form the desired bromite species through a multi-step process [2]. This method represents the most economically viable approach for large-scale sodium bromite production, achieving bromine utilization ratios approaching one hundred percent [3].

The reaction proceeds through an initial disproportionation of bromine in alkaline medium, followed by controlled oxidation to generate the bromite ion [4] [5]. The process requires precise temperature control, typically maintained between ten and twenty degrees Celsius to prevent unwanted decomposition reactions [1] [3]. The reaction mixture composition involves sodium hydroxide solutions with concentrations of fifteen percent by mass, combined with elemental bromine in carefully controlled ratios [3].

Table 1: Industrial Preparation Parameters

| Parameter | Optimal Range | Example Values |

|---|---|---|

| Temperature (°C) | 10-20 | 15 |

| pH Range | 13-14 | 13.5 |

| Bromine to Sodium Hydroxide Ratio | 0.1-1.0 | 0.5 |

| Reaction Time (hours) | 8-12 | 10 |

| Dropwise Addition Time (hours) | 8-12 | 9 |

| Stirring Time After Addition (hours) | 2-3 | 2.5 |

| Standing Time (hours) | 6-8 | 7 |

| Product Concentration (g/L) | 170-250 | 210 |

The industrial process involves dropwise addition of bromine to a mixed solution containing sodium bromite aqueous solution and fifteen percent sodium hydroxide solution under controlled stirring conditions [1]. The addition process typically extends over eight to twelve hours to maintain optimal reaction kinetics and prevent localized heating effects [3]. Following the addition phase, the reaction mixture undergoes continued stirring for two to three hours to ensure complete conversion [3].

Research findings indicate that this method achieves superior stability compared to traditional sodium hypobromite-based approaches, with degradation rates significantly reduced and enhanced product consistency [3]. The process eliminates the need for evaporation steps, thereby reducing production costs while maintaining high purity standards [3]. Product concentrations between one hundred seventy and two hundred fifty grams per liter can be consistently achieved through this methodology [1] [3].

Electrochemical Synthesis Approaches

Electrochemical synthesis of sodium bromite represents an alternative production methodology that offers precise control over reaction conditions and product purity [6] [2]. This approach utilizes the electrochemical oxidation of bromide species through controlled potential application, generating bromous acid intermediates that subsequently form sodium bromite upon neutralization [6].

The electrochemical process involves the oxidation of hypobromous acid according to the reaction: hypobromous acid plus water minus two electrons yields bromous acid plus two hydrogen ions [6]. This reaction occurs at the anode under carefully controlled voltage and current density conditions [7] [8]. The method provides excellent selectivity for bromite formation while minimizing unwanted side reactions [6].

Table 2: Electrochemical Synthesis Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Cell Voltage (V) | 5-6 | Constant voltage application |

| Current Density (mA/cm²) | 50 | Controlled current density |

| Electrolyte Temperature (°C) | 20-25 | Room temperature preferred |

| Electrode Material (Anode) | Graphite/Platinum | Inert electrode materials |

| Electrode Material (Cathode) | Iron/Steel | Reduction electrode |

| Electrolyte pH | 2-6 | Acidic to neutral conditions |

| Reaction Time (hours) | 12-24 | Extended reaction time |

| Efficiency (%) | 85-95 | High conversion efficiency |

Electrochemical synthesis utilizes undivided cells equipped with inert anodes, typically composed of graphite or platinum materials, to prevent unwanted electrode reactions [7] [8]. The cathode materials, commonly iron or steel, facilitate the reduction reactions necessary for overall cell balance [7]. Current densities of fifty milliamperes per square centimeter provide optimal conversion rates while maintaining electrode stability [7].

The process requires electrolyte solutions containing sodium bromide as the primary bromine source, with pH adjustment to acidic or neutral conditions using appropriate buffer systems [7] [9]. Temperature control at ambient conditions, typically twenty to twenty-five degrees Celsius, ensures optimal reaction kinetics without thermal degradation [7]. Extended reaction times of twelve to twenty-four hours achieve conversion efficiencies between eighty-five and ninety-five percent [7] [8].

Hydration State Control in Crystalline Forms

Sodium bromite exhibits distinct hydration behavior, with the trihydrate form representing the thermodynamically stable crystalline phase under ambient conditions [10] [11]. The anhydrous form of sodium bromite demonstrates inherent instability, making hydration state control critical for successful isolation and storage [10] [12].

The trihydrate sodium bromite, with the chemical formula sodium bromite trihydrate, crystallizes in the triclinic crystal system with space group P1̅ [11] [13]. Detailed crystallographic analysis reveals unit cell parameters of a equals 5.421 angstroms, b equals 6.438 angstroms, and c equals 8.999 angstroms, with specific angular relationships [11]. The bromite ion within the crystal structure exhibits bromine-oxygen bond lengths of 1.702 and 1.731 angstroms, with an oxygen-bromine-oxygen bond angle of 105.3 degrees [11].

Table 3: Crystal Structure and Hydration Data

| Property | Anhydrous Sodium Bromite | Trihydrate Sodium Bromite |

|---|---|---|

| Chemical Formula | Sodium Bromite | Sodium Bromite Trihydrate |

| Molecular Weight (g/mol) | 134.89 | 188.94 |

| Crystal System | - | Triclinic |

| Space Group | - | P1̅ |

| Unit Cell Parameter a (Å) | - | 5.421(3) |

| Unit Cell Parameter b (Å) | - | 6.438(1) |

| Unit Cell Parameter c (Å) | - | 8.999(1) |

| Bond Length Br-O (Å) | - | 1.702(2), 1.731(2) |

| Bond Angle O-Br-O (°) | - | 105.3(1) |

| Hydration State | Unstable | Stable |

Hydration state control requires precise management of crystallization conditions, particularly temperature and humidity parameters [12]. The trihydrate form precipitates from aqueous solutions when cooled below the saturation temperature, typically maintained below five degrees Celsius [12]. Water molecules in the crystal lattice participate in extensive hydrogen bonding networks that stabilize the overall structure [14].

Research demonstrates that the transition between hydrated and anhydrous forms occurs at specific temperature thresholds, with the trihydrate remaining stable under normal storage conditions [12] [15]. The crystal structure analysis using X-ray crystallography and bromine K-edge extended X-ray absorption fine structure spectroscopy confirms the geometric parameters and bonding characteristics of the hydrated form [11]. Nuclear magnetic resonance spectroscopy provides additional confirmation of the hydration state through oxygen-17 analysis [11].

Purification and Stabilization Techniques

Purification of sodium bromite requires specialized techniques that account for the compound's inherent instability and tendency toward decomposition reactions [16]. The primary purification approach involves crystallization from concentrated aqueous solutions under controlled temperature conditions [12] [3].

The crystallization process begins with concentration of the crude sodium bromite solution through controlled evaporation or vacuum concentration methods [12] [17]. The concentrated solution undergoes cooling to temperatures below five degrees Celsius to initiate crystal formation [12]. Hot filtration removes insoluble impurities before the cooling phase, while subsequent cold filtration isolates the purified crystalline product [12] [17].

Table 4: Purification and Stabilization Methods

| Method | Conditions | Purpose |

|---|---|---|

| Crystallization | Cooling to <5°C | Product isolation and purification |

| Filtration | Hot filtration followed by cold filtration | Remove insoluble impurities |

| Temperature Control | Maintain 10-20°C during synthesis | Prevent decomposition reactions |

| pH Adjustment | Maintain pH 13-14 with Sodium Hydroxide | Optimize formation conditions |

| Vacuum Drying | 60-150°C under reduced pressure | Remove water and volatile impurities |

| Recrystallization | Dissolution at 80-90°C then cooling | Improve purity and crystal quality |

| Solvent Selection | Distilled water preferred | Minimize contamination |

Recrystallization techniques enhance product purity through dissolution of crude material in hot water at temperatures between eighty and ninety degrees Celsius, followed by controlled cooling [17] [3]. This process removes trace impurities while improving crystal quality and uniformity [17]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity levels [17].

Vacuum drying under controlled temperature conditions between sixty and one hundred fifty degrees Celsius removes residual water and volatile impurities without inducing thermal decomposition [17]. The drying process requires careful monitoring to prevent over-heating, which can lead to product degradation [17]. Stabilization involves storage under controlled atmospheric conditions with minimal exposure to light and elevated temperatures [12].

Sodium bromite exhibits complex thermal decomposition behavior characterized by multiple reaction pathways that are highly temperature-dependent. The compound demonstrates inherent instability at elevated temperatures, with decomposition kinetics that have been extensively studied through controlled laboratory investigations [1].

The primary decomposition pathway involves a disproportionation reaction where two bromite ions convert to hypobromite and bromate ions according to the reaction: 2BrO₂⁻ → BrO⁻ + BrO₃⁻. Kinetic studies conducted at 76.6°C have determined the rate constant for this reaction to be k₃ = 3.92 × 10⁻⁷ M⁻¹ s⁻¹ [1]. This reaction represents the dominant thermal decomposition mechanism under most experimental conditions.

A secondary decomposition pathway involves the reaction between bromide and bromite ions: Br⁻ + BrO₂⁻ → 2BrO⁻, with a measured rate constant of k₄ = 3.04 × 10⁻⁷ M⁻¹ s⁻¹ at the same temperature [1]. This reaction pathway becomes significant when bromide ions are present in the system, either as impurities or as products from previous decomposition reactions.

The decomposition process is further complicated by a subsequent equilibration reaction: BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻, which serves to establish the final equilibrium distribution of bromine-containing species [1]. The overall decomposition network follows a complex mechanism where intermediate radical species, particularly BrO₂⁻ radicals, play catalytic roles in accelerating the reaction rates.

Temperature significantly influences decomposition kinetics, with higher temperatures dramatically accelerating all reaction pathways. Additionally, the presence of light, acidic conditions below pH 9.2, and catalytic metal ions such as iron, zinc, and copper substantially increase decomposition rates [2]. Under acidic conditions, sodium bromite generates atomic oxygen, providing the compound with enhanced bleaching and oxidizing capabilities [2].

The thermal decomposition exhibits first-order kinetics with respect to bromite concentration in most cases, although the presence of multiple competing pathways can lead to more complex kinetic behavior. Industrial applications typically require careful temperature control and alkaline conditions (pH 13-14) to maintain stability during storage and processing [2].

Solubility Behavior in Aqueous Media

Sodium bromite demonstrates exceptional solubility in aqueous systems, forming highly concentrated solutions that exhibit distinctive coloration and pH-dependent stability characteristics. The compound readily dissolves in water at room temperature, producing yellow to lemon-yellow solutions depending on concentration and pH conditions [2] [3].

The solubility behavior is intrinsically linked to the hydration state of the compound. Under ambient conditions, sodium bromite preferentially forms a stable trihydrate (NaBrO₂·3H₂O) when crystallized from aqueous solution [4] [5]. This trihydrate represents the thermodynamically favored solid phase, with crystallographic studies revealing a triclinic crystal system with space group P1̅ [4].

The trihydrate exhibits unit cell parameters of a = 5.421(3) Å, b = 6.438(1) Å, c = 8.999(1) Å, with angular relationships of α = 72.76(1)°, β = 87.87(2)°, γ = 70.70(2)° [4]. The bromite ion within the crystal structure shows characteristic Br-O bond lengths of 1.702(2) and 1.731(2) Å with an O-Br-O bond angle of 105.3(1)° [4].

Solubility is strongly influenced by temperature, with enhanced stability observed at low temperatures approaching 0°C. Under these conditions, the trihydrate form precipitates readily from saturated solutions, providing a practical method for compound purification and isolation [2]. The transition between anhydrous and hydrated forms occurs at specific temperature thresholds, with the trihydrate remaining stable under normal storage conditions.

The aqueous behavior of sodium bromite is characterized by pH-dependent stability. Industrial-grade solutions typically maintain pH values between 13-14, containing approximately 170 g/L of sodium bromide content to ensure stability [2]. At neutral pH conditions (6-8), aqueous solutions demonstrate moderate stability but require careful handling to prevent decomposition [6] [7].

The compound exhibits hygroscopic tendencies, readily absorbing moisture from the atmosphere. This property necessitates proper storage conditions and contributes to the preferential formation of hydrated crystalline phases. Water molecules in the trihydrate structure participate in extensive hydrogen bonding networks that stabilize the overall crystal lattice [4].

pH-Dependent Speciation in Solution

The speciation of bromite species in aqueous solution exhibits dramatic pH dependence, with distinct chemical forms predominating across different pH ranges. This pH-dependent behavior directly influences the stability, reactivity, and practical applications of sodium bromite systems [1] [13].

At highly acidic conditions (pH < 2), bromous acid (HBrO₂) becomes the dominant species. However, this protonated form demonstrates extreme instability, undergoing rapid decomposition with high oxidizing activity. The short lifetime of bromous acid under these conditions limits its practical utility but provides intense oxidizing power for specific applications requiring strong oxidation potential [1].

In the pH range of 2-6, a mixed speciation exists with both bromous acid and bromite ions present in equilibrium. This transition region exhibits limited stability, with decomposition rates that increase as pH decreases. The coexistence of protonated and deprotonated forms creates complex kinetic behavior where multiple reaction pathways operate simultaneously [13].

The optimal stability range occurs between pH 6-9, where the bromite ion (BrO₂⁻) predominates as the dominant species. Under these conditions, sodium bromite solutions demonstrate moderate stability with controllable decomposition rates. This pH range represents the practical operating window for most synthetic and industrial applications, providing a balance between stability and reactivity [6] [8].

At pH values between 9-11, bromite ions remain stable but begin to show increased susceptibility to disproportionation reactions. The solutions maintain good stability for extended periods, making this range suitable for storage and handling of concentrated bromite solutions. Industrial formulations often target pH values in this range to maximize shelf life [2].

Beyond pH 11-13, disproportionation reactions become increasingly favorable, leading to the formation of hypobromite and bromate ions according to the equilibrium: 3BrO₂⁻ → BrO⁻ + 2BrO₃⁻ + Br⁻. While individual bromite ions may persist, the overall solution composition shifts toward these disproportionation products [1].

At extremely alkaline conditions (pH > 13), complete disproportionation occurs, with hypobromite (BrO⁻) and bromate (BrO₃⁻) becoming the predominant bromine-containing species. Under these conditions, the original bromite character is largely lost, although the solutions may retain oxidizing capacity through the resulting hypobromite content [2].

The pH-dependent speciation directly correlates with redox activity. Acidic conditions favor high oxidizing potential but poor stability, while alkaline conditions provide enhanced stability at the cost of reduced oxidizing power. The intermediate pH range (6-9) offers the optimal compromise for applications requiring both controlled reactivity and reasonable stability [8].

Buffer systems play a crucial role in maintaining desired pH ranges for bromite applications. The choice of buffer components must consider compatibility with bromite chemistry, as some buffering agents may undergo oxidation or catalyze decomposition reactions. Phosphate and carbonate buffer systems have shown compatibility with bromite solutions under appropriate conditions [13].